

Spectroscopic Profile of 3,5-Dimethylphenylboronic Acid: A Technical Guide

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Compound of Interest

Compound Name: *3,5-Dimethylphenylboronic acid*

Cat. No.: *B071237*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3,5-dimethylphenylboronic acid**, a versatile building block in organic synthesis and medicinal chemistry. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in research and development.

Spectroscopic Data Summary

The spectroscopic data for **3,5-dimethylphenylboronic acid** is summarized below, providing a quick reference for its key characterization parameters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Solvent
7.38	s	2H	Ar-H	DMSO-d ₆
7.00	s	1H	Ar-H	DMSO-d ₆
3.44	br s	2H	B(OH) ₂	DMSO-d ₆
2.24	s	6H	Ar-CH ₃	DMSO-d ₆
6.64	s	1H	Ar-H	CDCl ₃
6.53	s	2H	Ar-H	CDCl ₃
5.86	s	1H	B(OH) ₂	CDCl ₃
2.30	s	6H	Ar-CH ₃	CDCl ₃

¹³C NMR (Carbon NMR)

Chemical Shift (δ) ppm	Assignment	Solvent
155.0	C-B(OH) ₂	CDCl ₃
139.5	Ar-C-CH ₃	CDCl ₃
122.6	Ar-CH	CDCl ₃
113.1	Ar-CH	CDCl ₃
21.1	Ar-CH ₃	CDCl ₃

Infrared (IR) Spectroscopy

The Attenuated Total Reflectance (ATR) FT-IR spectrum of solid **3,5-dimethylphenylboronic acid** exhibits characteristic absorption bands.

Wavenumber (cm ⁻¹)	Functional Group Assignment
~3300-3200 (broad)	O-H stretch (hydrogen-bonded)
~3000-2850	C-H stretch (aromatic and methyl)
~1600	C=C stretch (aromatic ring)
~1450	C-H bend (methyl)
~1350	B-O stretch
~1200	C-O stretch
~850	C-H out-of-plane bend (aromatic)

Mass Spectrometry (MS)

Mass spectrometric analysis provides information on the molecular weight and elemental composition of the compound.

Parameter	Value
Molecular Weight	149.98 g/mol [1] [2]
Exact Mass	150.0852098 Da [3]
Monoisotopic Mass	150.0852098 Da [3]

Predicted Fragmentation: While a detailed experimental fragmentation pattern is not readily available, under electron ionization (EI) mass spectrometry, common fragmentation pathways for arylboronic acids would involve:

- Loss of H₂O: [M - 18]⁺
- Loss of B(OH)₂: [M - 45]⁺, leading to the dimethylphenyl cation.
- Loss of CH₃: [M - 15]⁺

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are intended as a guide and may be adapted based on the specific instrumentation available.

NMR Spectroscopy

Sample Preparation:

- Weigh approximately 10-20 mg of **3,5-dimethylphenylboronic acid** into a clean, dry NMR tube.
- Add approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
- Cap the NMR tube and gently agitate until the sample is fully dissolved.

¹H NMR Acquisition:

- Spectrometer: 400 MHz or higher field strength NMR spectrometer.
- Pulse Sequence: Standard single-pulse sequence.
- Number of Scans: 16-64 scans.
- Relaxation Delay: 1-2 seconds.
- Referencing: The residual solvent peak is used as an internal standard (DMSO-d₆ at 2.50 ppm; CDCl₃ at 7.26 ppm).

¹³C NMR Acquisition:

- Spectrometer: 100 MHz or higher, corresponding to the proton frequency.
- Pulse Sequence: Proton-decoupled pulse sequence.
- Number of Scans: 1024 or more scans, depending on the sample concentration.
- Relaxation Delay: 2-5 seconds.
- Referencing: The solvent peak is used as an internal standard (CDCl₃ at 77.16 ppm).

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

Sample Preparation and Analysis:

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Record a background spectrum of the clean, empty ATR crystal.
- Place a small amount of solid **3,5-dimethylphenylboronic acid** powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
- Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
- Acquire the sample spectrum over a range of 4000-400 cm^{-1} .

Electrospray Ionization Mass Spectrometry (ESI-MS)

Sample Preparation:

- Prepare a stock solution of **3,5-dimethylphenylboronic acid** in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
- Dilute the stock solution with the same solvent to a final concentration of 1-10 $\mu\text{g}/\text{mL}$.
- To aid ionization, a small amount of a modifier such as formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) can be added.

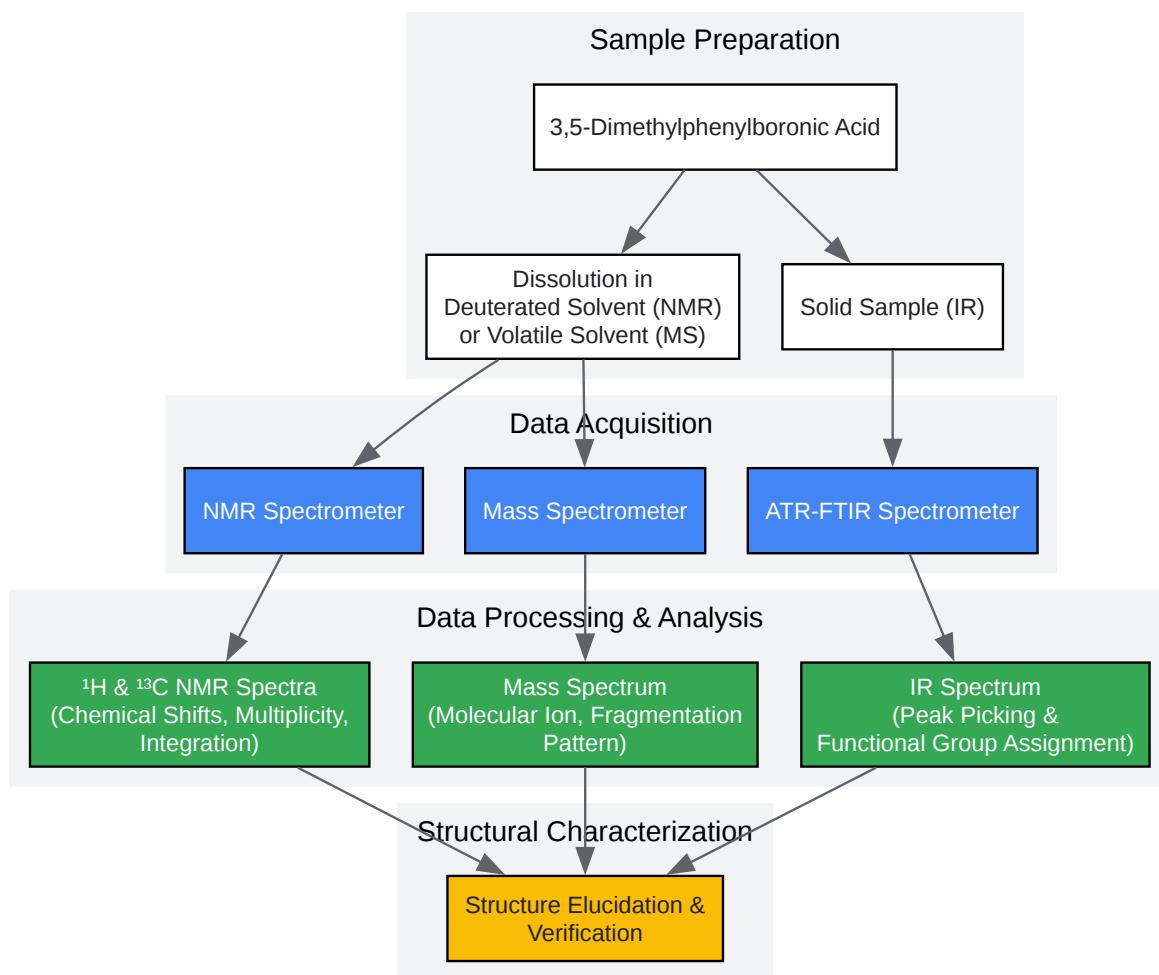
Data Acquisition:

- Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode.
- Mass Analyzer: Time-of-Flight (TOF), Quadrupole, or Ion Trap.
- Infusion: Introduce the sample solution into the mass spectrometer via direct infusion using a syringe pump at a flow rate of 5-10 $\mu\text{L}/\text{min}$.

- Mass Range: Scan a mass-to-charge (m/z) range appropriate for the expected molecular ion and fragments (e.g., m/z 50-300).

Workflow and Data Analysis Visualization

The general workflow for obtaining and analyzing the spectroscopic data for a chemical compound like **3,5-dimethylphenylboronic acid** is illustrated in the following diagram.



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Caption: General workflow for spectroscopic analysis.

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